Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate is an organic compound that features a benzyl ester group, a pyridine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate typically involves the reaction of benzyl 3-oxo-3-(pyridin-3-yl)propanoate with an amine. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- Benzyl 3-oxo-3-(pyridin-2-yl)propanoate
- Ethyl 3-oxo-3-(pyridin-3-yl)propanoate
- Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Comparison: Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate is unique due to the presence of the amino group attached to the pyridine ring, which can significantly influence its reactivity and biological activity. This distinguishes it from similar compounds that may lack the amino group or have different substituents on the pyridine ring.
Properties
CAS No. |
851680-49-4 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
benzyl 3-oxo-3-(pyridin-3-ylamino)propanoate |
InChI |
InChI=1S/C15H14N2O3/c18-14(17-13-7-4-8-16-10-13)9-15(19)20-11-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,17,18) |
InChI Key |
RONRSSFTGRUQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.